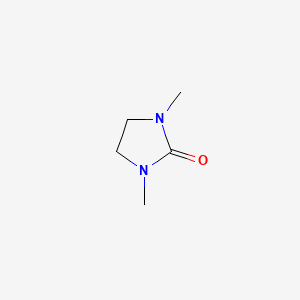

1,3-Dimethyl-2-imidazolidinone

概要

説明

1,3-Dimethyl-2-imidazolidinone (DMI) is a cyclic urea derivative with the molecular formula C₅H₁₀N₂O. It is a polar aprotic solvent characterized by a high dipole moment (4.09 D), high dielectric constant (37.6), and excellent thermal and chemical stability . DMI is fully miscible with water and widely used in pharmaceuticals, polymer synthesis, radiochemistry, and gas processing due to its strong solvation capabilities for inorganic and organic compounds . Notably, it serves as a safer alternative to hexamethylphosphoramide (HMPA), a carcinogenic solvent . DMI’s synthesis typically involves cyclization and methylation of ethylenediamine derivatives, with optimized yields reaching 71% under specific catalytic conditions .

準備方法

1,3-Dimethyl-2-imidazolidinone can be synthesized through several methods:

From 1,2-dimethylethylenediamine and phosgene: This method involves the reaction of 1,2-dimethylethylenediamine with phosgene to form the desired compound.

From N,N-dimethylethylenediamine and carbon dioxide: This method uses N,N-dimethylethylenediamine as a starting material, which reacts with carbon dioxide in the presence of a catalyst such as aluminum oxide at high temperatures and pressures.

From N-methylethanolamine and methylamine: This method involves the condensation of N-methylethanolamine and methylamine with carbon dioxide at elevated temperatures.

化学反応の分析

1,3-Dimethyl-2-imidazolidinone undergoes various chemical reactions:

Oxidation: It can be oxidized under specific conditions, although detailed oxidation pathways are less commonly reported.

Reduction: The compound can be reduced, but specific reduction reactions are not widely documented.

Substitution: It is commonly involved in nucleophilic substitution reactions due to its strong polar nature.

Common Reagents and Conditions: Typical reagents include alkyl halides for substitution reactions, and conditions often involve the use of catalysts and elevated temperatures.

Major Products: The major products depend on the specific reaction but often include substituted imidazolidinones and other derivatives.

科学的研究の応用

Solvent Applications

DMI is primarily utilized as a solvent in numerous chemical reactions and industrial applications due to its excellent solvating ability for both organic and inorganic compounds. Its high dielectric constant and strong solvation effects make it suitable for:

- Polymer Production : DMI serves as a solvent for synthesizing high molecular weight polymers such as polyamides, polyvinyl chloride, and polyurethane. Its ability to dissolve complex salts enhances the reactivity of solutes in polymerization processes .

- Organic Synthesis : As a polar aprotic solvent, DMI is employed in various organic reactions, including alkylation and acylation processes. It has been noted for its lower toxicological risk compared to other solvents like 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) .

- Detergents and Cleaning Agents : DMI's properties allow it to function effectively in industrial detergents and cleaning formulations, where it aids in dissolving grease and organic materials .

Research Applications

DMI has found utility in academic and industrial research settings:

- Biodegradable Composite Materials : Recent studies have indicated the use of DMI in processing renewable resources for the fabrication of biodegradable composites. Its role as a solvent facilitates the mixing of various components to create environmentally friendly materials .

- Concentration Techniques : Research has explored the technical viability of using DMI in selective gas membrane distillation (SGMD) processes to concentrate aqueous solutions. This application showcases DMI's potential in enhancing separation techniques in chemical engineering .

Case Study 1: Alkylation Reactions

A study demonstrated the effectiveness of DMI as a solvent for γ-butyrolactone alkylation. The results indicated that DMI provided a more favorable environment for reaction kinetics compared to traditional solvents, highlighting its efficiency in promoting desired chemical transformations while minimizing by-products .

Case Study 2: Polymer Solvent Efficacy

In polymer synthesis, DMI has been shown to significantly improve the solubility of high molecular weight compounds. Experimental data revealed that using DMI resulted in higher yields of polymer products with improved mechanical properties compared to those synthesized with less effective solvents .

作用機序

The mechanism of action of 1,3-Dimethyl-2-imidazolidinone primarily involves its role as a solvent and promoter in chemical reactions. It minimizes the formation of dialkylation byproducts and accelerates the rate of monoalkylation of γ-butyrolactone . The compound’s high polarity and aprotic nature facilitate various nucleophilic substitution reactions by stabilizing the transition states and intermediates .

類似化合物との比較

Physical and Thermochemical Properties

DMI’s thermophysical properties distinguish it from structurally related solvents. Below is a comparative analysis with HMPA, 1-methyl-2-pyrrolidone (NMP), and dimethyl sulfoxide (DMSO):

Key Findings :

- DMI exhibits stronger water interactions than HMPA, forming stable clusters where water molecules occupy interstitial spaces in DMI’s structure .

- Its higher dielectric constant compared to HMPA enhances ionic solvation, making it preferable in electrochemical applications .

Chemical Reactivity in Hydrogen Atom Transfer (HAT) Reactions

DMI’s reactivity was compared to other nitrogen-containing heterocycles in reactions with the cumyloxyl radical (CumO•). Kinetic studies in DMSO revealed the following rate constants (kH, M⁻¹s⁻¹):

| Compound | kH (×10³ M⁻¹s⁻¹) |

|---|---|

| DMI | 1.2 |

| 2-Pyrrolidone | 3.8 |

| 1-Methyl-2-pyrrolidone | 2.5 |

| 2-Imidazolidinone | 0.8 |

Key Findings :

- DMI’s lower reactivity compared to 2-pyrrolidone derivatives is attributed to steric hindrance from its methyl groups, which reduce accessibility to C(sp³)–H bonds .

- The rigid cyclic structure of DMI stabilizes transition states less effectively than less-substituted analogs .

Key Findings :

- DMI’s high polarity and stability under radioactive conditions reduce side reactions, improving yields by ~4.5× compared to non-polar solvents .

Polymer and Nanocomposite Processing

DMI’s performance in dispersing cellulose nanocrystals (CNC) was compared to DMF and DMSO:

| Solvent | Dispersion Efficiency | Film Transparency |

|---|---|---|

| DMI | High | Moderate |

| DMF | Moderate | High |

| DMSO | High | Low |

Key Findings :

- DMI balances dispersion efficiency and optical clarity, making it suitable for functional nanocomposites .

Surface Activation of Polymers

In FEP film activation, DMI outperformed tetrahydrofuran (THF) by minimizing undesired color changes while reducing contact angles from 110° to 65° .

生物活性

1,3-Dimethyl-2-imidazolidinone (DMI) is a polar aprotic solvent widely used in various chemical processes due to its unique properties. This compound has garnered attention for its potential biological activities, including its applications in pharmaceuticals and as a reaction medium in organic synthesis. This article explores the biological activity of DMI, supported by data tables and relevant case studies.

DMI has the molecular formula CHNO and is characterized by a high dielectric constant and excellent solvation properties. These attributes make it suitable for enhancing the reactivity of solutes, particularly in organic synthesis. Table 1 summarizes some key physical properties of DMI:

| Property | Value |

|---|---|

| Molecular Weight | 114.15 g/mol |

| Boiling Point | 200 °C |

| Density | 0.94 g/cm³ |

| Dielectric Constant | 38.7 |

| Solubility in Water | Miscible |

Antimicrobial Properties

Research indicates that DMI exhibits notable antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, highlighting its potential as a disinfectant or preservative in pharmaceutical formulations. The Minimum Inhibitory Concentration (MIC) values for several bacterial strains are presented in Table 2.

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Pseudomonas aeruginosa | 2.0 |

Cytotoxicity Studies

In vitro cytotoxicity studies have shown that while DMI is effective against certain pathogens, it also exhibits cytotoxic effects on mammalian cells at higher concentrations. A study assessed the cytotoxicity of DMI using human liver cell lines (HepG2), revealing an IC of approximately 5 mg/mL, indicating a dose-dependent response.

Application in Drug Formulation

A notable case study explored the use of DMI as a solvent in drug formulation processes. The study found that DMI not only improved the solubility of poorly soluble drugs but also enhanced their bioavailability when administered orally. This was attributed to DMI's ability to facilitate better absorption through biological membranes.

Electrolyte Development for Batteries

Another significant application of DMI is in the development of electrolytes for lithium batteries. A recent study demonstrated that using DMI as a solvent in lithium salt solutions significantly improved the electrochemical performance of lithium-ion batteries, enhancing energy density and cycle stability . The findings suggest that DMI can play a critical role in advancing battery technology.

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for using DMI as a solvent in cellulose molecular weight analysis via SEC-MALLS?

DMI, combined with LiCl, is a critical eluent for dissolving cellulose and enabling accurate SEC-MALLS analysis. To prepare the solvent system:

- Dissolve pre-dried cellulose samples in 8% LiCl/DMI under controlled heating (60–80°C) and stirring to avoid degradation .

- Filter the solution through 0.45-μm membranes to remove undissolved particles before injection.

- Optimize column temperature (e.g., 40°C) to prevent LiCl crystallization and ensure stable baseline separation . This method avoids chain scission artifacts common with aggressive solvents like DMAc/LiCl.

Q. How does DMI compare to HMPA or THF in organometallic reactions, and what precautions are necessary?

DMI is a safer alternative to carcinogenic HMPA due to its low toxicity and high thermal stability. Key advantages include:

- High polarity (relative permittivity ~37) and aprotic nature, enabling solvation of strong bases and organometallic intermediates .

- Compatibility with Grignard and lithiation reactions, as demonstrated in silylation of 1,2-dichlorobenzene using Mg/CuCl hybrids . Precautions: Use inert atmospheres (Ar/N₂) to prevent moisture absorption, and avoid prolonged heating >150°C to minimize decomposition .

Q. What are the standardized methods for quantifying residual solvents in DMI-based formulations?

Pharmacopeial guidelines (e.g., USP) recommend gas chromatography with headspace sampling:

- Prepare test solutions by diluting DMI-containing samples with DMI itself to 1/20 of the target concentration limit .

- Use Class 1 and Class 2 standard solutions for calibration, and validate method precision with triplicate injections .

- Monitor for co-eluting peaks (e.g., dimethylformamide) using selective ion monitoring (SIM) in GC-MS .

Advanced Research Questions

Q. How does DMI enhance selectivity in Rh-catalyzed CO₂-to-acetic acid conversion, and how can catalyst deactivation be mitigated?

DMI acts as both solvent and ligand in Rh/LiI systems, stabilizing active Rh⁺ intermediates and suppressing methane formation (a common side reaction). Key factors:

- Adjust LiI concentration to 1/3 of traditional systems to reduce corrosion while maintaining ~82% acetic acid yield .

- Maintain continuous DMI recirculation at 180°C/100 bar to prevent Rh nanoparticle aggregation. Periodic replenishment (5–10% per batch) counteracts passivation .

- Monitor reaction kinetics via logistic curve fitting to optimize temperature-dependent conversion rates .

Q. What computational and experimental approaches are used to study DMI-containing cocrystals under high pressure?

For HMX/DMI cocrystal analysis:

- Perform dispersion-corrected DFT (DFT-D) simulations to model structural distortions under 0–100 GPa pressure. Validate with XRD data for lattice constants and bond angles .

- Analyze electronic bandgap reduction under compression to predict metallization trends. Intermolecular interactions (e.g., H-bonding between HMX nitro groups and DMI carbonyl) are critical for cocrystal stability .

- Use thermodynamic integration to assess Gibbs free energy changes, confirming cocrystal favorability at low pressures .

Q. How can discrepancies in catalytic performance data for DMI-based systems be resolved?

Contradictions in LiI/Rh catalyst efficiency across studies often arise from solvent purity or trace moisture. Mitigation strategies include:

- Pre-drying DMI over molecular sieves (3Å) to achieve H₂O content <50 ppm .

- Comparing SEC-MALLS profiles of cellulose dissolved in different DMI batches to identify impurities affecting polymerization .

- Employing controlled-variable experiments to isolate effects of DMI recirculation rates versus fresh solvent addition .

Q. Methodological Tables

Table 1: SEC-MALLS Parameters for Cellulose in LiCl/DMI

| Parameter | Value |

|---|---|

| LiCl concentration | 8% (w/w) |

| Dissolution temperature | 60–80°C |

| Column type | TSKgel α-M (Tosoh Bioscience) |

| Flow rate | 0.5 mL/min |

| Detectors | RI, MALS (λ = 658 nm) |

Table 2: Optimized Conditions for Rh-Catalyzed CO₂ Conversion

| Variable | Optimal Range |

|---|---|

| Pressure | 100 bar |

| Temperature | 180°C |

| DMI recirculation rate | 90–95% per batch |

| LiI/Rh molar ratio | 3:1 |

| Yield (CH₃COOH) | 82% |

特性

IUPAC Name |

1,3-dimethylimidazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O/c1-6-3-4-7(2)5(6)8/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYSGHNMQYZDMIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(C1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1073153 | |

| Record name | 1,3-Dimethyl-2-imidazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1073153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2-Imidazolidinone, 1,3-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

80-73-9 | |

| Record name | 1,3-Dimethyl-2-imidazolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl imidazolidinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Imidazolidinone, 1,3-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Dimethyl-2-imidazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1073153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dimethylimidazolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.187 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYL IMIDAZOLIDINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5C1YQQ9M90 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。